Superior M4 Subtype Selectivity Over Non-Selective Agonist Xanomeline
VU0152100 demonstrates high selectivity for the M4 mAChR subtype, showing no significant activity at M1, M2, M3, or M5 receptors in functional assays [1]. This contrasts sharply with xanomeline, a clinically investigated M1/M4-preferring agonist, which activates multiple mAChR subtypes and is associated with dose-limiting peripheral cholinergic side effects [2]. The selectivity of VU0152100 is further supported by its lack of activity against a panel of 68 additional GPCRs, ion channels, and transporters [1].
| Evidence Dimension | Subtype Selectivity (M4 vs. M1/M2/M3/M5) |
|---|---|
| Target Compound Data | No significant activity at M1, M2, M3, or M5 |
| Comparator Or Baseline | Xanomeline (M1/M4-preferring agonist) |
| Quantified Difference | Qualitative difference: Selective M4 PAM vs. non-selective orthosteric agonist |
| Conditions | Calcium mobilization assays in CHO-K1 cells expressing individual mAChR subtypes |
Why This Matters
This high selectivity reduces confounding off-target effects, enabling more precise interrogation of M4 receptor function in complex biological systems.
- [1] Bertin Bioreagent. VU0152100 product overview. Accessed 2026. View Source
- [2] Gould RW, et al. Effects of M1 and M4 muscarinic acetylcholine receptor positive allosteric modulators on sleep and cognition in rodents. FASEB J. 2013;27(1_supplement):1099.6. View Source
